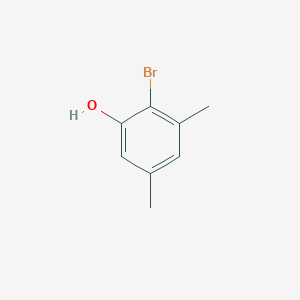

2-Bromo-3,5-dimethylphenol

Description

Overview of Phenolic Compounds in Chemical Research

Phenolic compounds are a significant and diverse class of chemical compounds characterized by a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon ring. ijhmr.com Found ubiquitously in plants, they contribute to color, taste, and various technological properties. nih.gov In the realm of chemical research, phenols are extensively studied and utilized as model systems. nih.gov Their reactivity and versatility make them valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, polymers, and other specialty chemicals. google.comgoogleapis.com The hydroxyl group strongly activates the aromatic ring, making phenols highly susceptible to electrophilic substitution reactions. mlsu.ac.inchemistrysteps.com This inherent reactivity allows for a wide range of chemical modifications, leading to a vast array of derivatives with tailored properties.

The biological activities of phenolic compounds are intrinsically linked to their chemical structure. ijhmr.comijhmr.com This structure-activity relationship is a major focus of research, with studies exploring their potential applications in various fields. ijhmr.com The diverse structures of phenolics, particularly flavonoids, are responsible for a multitude of biological effects. ijhmr.com

Significance of Halogenation in Phenol (B47542) Chemistry

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, plays a crucial role in modifying the properties of phenols. The presence of a halogen atom on the phenolic ring can significantly influence its acidity, reactivity, and biological activity. Due to the highly activating nature of the hydroxyl group, phenols readily undergo halogenation, even without the presence of a Lewis acid catalyst. byjus.com

Positioning 2-Bromo-3,5-dimethylphenol within the Class of Bromophenols

This compound, with the chemical formula C8H9BrO, is a member of the bromophenol subclass of halogenated phenols. sigmaaldrich.com It is characterized by a bromine atom and two methyl groups attached to the phenol ring. Specifically, the bromine atom is located at the second position, and the methyl groups are at the third and fifth positions. This particular arrangement of substituents gives the molecule its unique chemical identity and properties.

The properties of a substituted phenol are highly dependent on the specific placement of the substituents on the aromatic ring. Isomers, which have the same molecular formula but different structural arrangements, can exhibit distinct physical and chemical characteristics. Understanding these isomeric differences is fundamental to appreciating the specific nature of this compound.

2-Bromo-4,5-dimethylphenol is an isomer of this compound where the methyl groups are located at the fourth and fifth positions of the phenolic ring. smolecule.com This compound is a solid with a melting point of 80°C and a boiling point of 244.5°C. lookchem.comchemicalbook.com It serves as an intermediate in the synthesis of other organic compounds. smolecule.com For example, it has been used in the synthesis of a model compound, 3-bromo-4,5-dimethyl-pyrocatechol. researchgate.net Research has also explored its use in the formation of boron trifluoride etherate, a common Lewis acid catalyst. smolecule.com

Table 1: Physicochemical Properties of 2-bromo-4,5-dimethylphenol

| Property | Value |

| Molecular Formula | C8H9BrO |

| Molecular Weight | 201.06 g/mol |

| Melting Point | 80 °C |

| Boiling Point | 244.5 °C at 760 mmHg |

| Density | 1.471 g/cm³ |

| CAS Number | 22802-39-7 |

Data sourced from multiple references. smolecule.comlookchem.comchemicalbook.comsigmaaldrich.comcymitquimica.com

3-bromo-2,4-dimethylphenol is another isomer, with the bromine atom at the third position and methyl groups at the second and fourth positions. achemblock.com Synthesis of this compound can be achieved from 3-bromo-2,4-dimethylaniline. chemicalbook.com

Table 2: Identifier for 3-bromo-2,4-dimethylphenol

| Identifier | Value |

| CAS Number | 74571-81-6 |

Data sourced from reference achemblock.com.

2-Bromo-3,6-dimethylphenol features a bromine atom at the second position and methyl groups at the third and sixth positions. nih.gov This compound has been used as a starting material in the synthesis of other organic molecules. For instance, it was used to prepare 4-amino-2-bromo-3,6-dimethylphenol (B8744532) through a nitration and subsequent reduction process. prepchem.com

Table 3: Physicochemical Properties of 2-bromo-3,6-dimethylphenol

| Property | Value |

| Molecular Formula | C8H9BrO |

| Molecular Weight | 201.06 g/mol |

| IUPAC Name | 2-bromo-3,6-dimethylphenol |

| CAS Number | 956750-20-2 |

Data sourced from multiple references. nih.govchembk.comsigmaaldrich.com

Structural Context and Isomeric Considerations

Comparison with 2-amino-3,5-dimethylphenol (B1594032)

A structural analogue of this compound is 2-amino-3,5-dimethylphenol, where the bromine atom is replaced by an amino (-NH₂) group. This substitution results in significant differences in their chemical properties and potential functions. 2-amino-3,5-dimethylphenol has the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . nih.gov

The primary distinction lies in the electronic nature of the substituent at position 2. The bromine atom in this compound is an electron-withdrawing group, whereas the amino group in 2-amino-3,5-dimethylphenol is an electron-donating group. This difference affects the reactivity of the benzene (B151609) ring and the acidity of the hydroxyl group. Preliminary research indicates that 2-amino-3,5-dimethylphenol shows potential antimicrobial and antioxidant properties. The presence of both an amino and a hydroxyl group gives the molecule unique characteristics that are the subject of ongoing study.

| Property | This compound | 2-amino-3,5-dimethylphenol |

| Molecular Formula | C₈H₉BrO | C₈H₁₁NO |

| Molecular Weight | 201.06 g/mol sigmaaldrich.com | 137.18 g/mol nih.gov |

| Key Substituent (Position 2) | Bromo (-Br) | Amino (-NH₂) |

| CAS Number | 125237-08-3 sigmaaldrich.com | 23785-52-6 nih.gov |

| Melting Point | Not specified | 158-159 °C chemicalbook.com |

| Reported Research Focus | Chemical Synthesis Reagent sigmaaldrich.com | Antimicrobial & Antioxidant Properties |

Comparison with 2-bromo-1-fluoro-3,5-dimethylbenzene

Replacing the hydroxyl (-OH) group of this compound with a fluorine atom yields 2-bromo-1-fluoro-3,5-dimethylbenzene. This change removes the phenolic character of the molecule, significantly altering its properties and reactivity. This compound is an aromatic hydrocarbon rather than a phenol. smolecule.com

2-bromo-1-fluoro-3,5-dimethylbenzene has the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol . smolecule.com Unlike the phenol, it lacks an acidic proton and the ability to act as a hydrogen bond donor. The presence of both bromine and fluorine imparts characteristics typical of halogenated aromatic hydrocarbons. smolecule.com While specific applications are not extensively documented, its structure makes it a point of interest for potential use in medicinal chemistry and material science, where halogenated aromatics are often studied. smolecule.com

| Property | This compound | 2-bromo-1-fluoro-3,5-dimethylbenzene |

| Molecular Formula | C₈H₉BrO | C₈H₈BrF |

| Molecular Weight | 201.06 g/mol sigmaaldrich.com | 203.05 g/mol smolecule.com |

| Key Functional Group | Hydroxyl (-OH) | Fluorine (-F) |

| Compound Class | Phenol | Halogenated Aromatic Hydrocarbon |

| CAS Number | 125237-08-3 sigmaaldrich.com | 289038-20-6 smolecule.com |

| Appearance | Colorless to Yellow Liquid or Solid sigmaaldrich.com | Colorless to Pale Yellow Liquid smolecule.com |

| Density | Not specified | 1.4 ± 0.1 g/cm³ smolecule.com |

Comparison with 4-chloro-3,5-dimethylphenol (B1207549)

4-chloro-3,5-dimethylphenol, also known as Chloroxylenol or PCMX, is a well-known antiseptic and disinfectant. atamankimya.comchemicalbook.com It is structurally similar to this compound, with the key differences being the type of halogen (chlorine vs. bromine) and its position on the ring (position 4 vs. position 2).

PCMX has the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol . sigmaaldrich.com It is widely used for its bactericidal properties, particularly against Gram-positive bacteria. atamankimya.comchemicalbook.com Its effectiveness as an antiseptic has led to its inclusion in the World Health Organization's List of Essential Medicines and its use in numerous household disinfectants and wound cleaners. atamankimya.com The position of the chlorine atom at position 4, para to the hydroxyl group, is crucial for its biological activity. In contrast, the bromine atom in this compound is at position 2, ortho to the hydroxyl group, which would influence its chemical behavior and potential biological effects differently.

| Property | This compound | 4-chloro-3,5-dimethylphenol (PCMX) |

| Molecular Formula | C₈H₉BrO | C₈H₉ClO |

| Molecular Weight | 201.06 g/mol sigmaaldrich.com | 156.61 g/mol sigmaaldrich.com |

| Halogen Type & Position | Bromine at C2 | Chlorine at C4 |

| CAS Number | 125237-08-3 sigmaaldrich.com | 88-04-0 sigmaaldrich.com |

| Physical Form | Colorless to Yellow Liquid or Solid sigmaaldrich.com | Powder sigmaaldrich.com |

| Melting Point | Not specified | 114-116 °C sigmaaldrich.com |

| Primary Application | Chemical Synthesis Reagent sigmaaldrich.com | Antiseptic and Disinfectant atamankimya.comchemicalbook.com |

Research Gaps and Future Directions for this compound Studies

The available scientific literature on this compound is sparse, with most information originating from chemical supplier catalogs. This indicates significant research gaps and numerous opportunities for future studies.

A primary area for investigation would be the systematic evaluation of its synthesis and reactivity. While it can be inferred that it is produced through the bromination of 3,5-dimethylphenol (B42653), detailed studies optimizing reaction conditions and exploring its utility in further chemical transformations are lacking.

Furthermore, the biological activity of this compound remains largely unexplored. Drawing parallels from related compounds, several research avenues emerge. For instance, other brominated phenols and halogenated phenols are known to possess antimicrobial, antifungal, or other biocidal properties. chemicalbook.comguidechem.com A thorough screening of this compound's activity against various microorganisms could reveal potential applications in agriculture or as a disinfectant.

Another promising direction is its use as an intermediate in the synthesis of more complex molecules. Structurally similar compounds, such as 2-bromo-4,5-dimethylphenol, are utilized as intermediates in the creation of pharmaceuticals and agrochemicals. smolecule.com Investigating the potential of this compound as a building block in medicinal chemistry could lead to the development of new bioactive compounds. Additionally, research into its potential role in electrochemical reactions, similar to studies on 2,4,6-tribromo-3,5-dimethylphenol, could uncover novel catalytic or material science applications. biosynth.com Understanding its metabolic pathways and environmental fate would also be crucial for any potential large-scale application.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGMCSGCDWVXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125237-08-3 | |

| Record name | 2-bromo-3,5-dimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 3,5 Dimethylphenol

Established Synthetic Routes for 2-Bromo-3,5-dimethylphenol

Established methods for the synthesis of brominated dimethylphenols primarily involve the direct electrophilic bromination of the 3,5-dimethylphenol (B42653) precursor. However, the outcomes of these reactions are heavily influenced by the directing effects of the hydroxyl and methyl groups.

Bromination of 3,5-Dimethylphenol Precursors

The direct bromination of 3,5-dimethylphenol (also known as 3,5-xylenol) using common brominating agents almost exclusively yields the para-substituted product, 4-Bromo-3,5-dimethylphenol (B51444). The hydroxyl group is a strong activating and ortho, para-directing group, while the two methyl groups also provide activation. The para-position is sterically more accessible than the two equivalent ortho-positions (C2 and C6), leading to a high degree of regioselectivity for the C4 position.

Several methods exemplify this pronounced para-selectivity:

A reaction using N-Bromosuccinimide (NBS) as the bromine source and catalytic sulfuric acid (H₂SO₄) in dichloromethane (B109758) results in the formation of 4-bromo-3,5-dimethylphenol as a white solid.

A similar approach using NBS in acetonitrile (B52724) (ACN) at 0 °C is also highly efficient and selective, yielding 96% of 4-bromo-3,5-dimethylphenol. cdnsciencepub.com

The use of potassium bromide (KBr) with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as a brominating system in acetic acid and water also results in the monobromination of 3,5-dimethylphenol at the para-position with a high yield of 78-90%. mdpi.com

These findings highlight a significant challenge in synthesizing the 2-bromo isomer via direct electrophilic substitution.

Table 1: Regioselective Bromination of 3,5-Dimethylphenol

| Brominating Agent/System | Catalyst/Solvent | Product | Yield | Reference |

| N-Bromosuccinimide (NBS) | H₂SO₄ (cat.) / Dichloromethane | 4-Bromo-3,5-dimethylphenol | Not specified | |

| N-Bromosuccinimide (NBS) | Acetonitrile | 4-Bromo-3,5-dimethylphenol | 96% | cdnsciencepub.com |

| KBr / ZnAl–BrO₃⁻–LDHs | Acetic Acid / Water | 4-Bromo-3,5-dimethylphenol | 78-90% | mdpi.com |

| γ-picolinium bromochromate | Acetonitrile | 4-Bromo-3,5-dimethylphenol | Quantitative | orientjchem.org |

Multi-step Synthesis Approaches

Given the difficulty of direct ortho-bromination, multi-step synthetic pathways provide an alternative for accessing specific isomers. Such approaches may involve protecting the more reactive para-position, using a directing group that favors ortho-substitution which is later removed or converted, or building the phenol (B47542) ring from a pre-brominated precursor.

One potential strategy involves the modification of the precursor. For instance, the methoxy (B1213986) derivative of 3,5-dimethylphenol, 3,5-dimethylanisole, can be brominated and subsequently processed. d-nb.info A synthetic sequence might involve:

Protection of the hydroxyl group of 3,5-dimethylphenol, for example, as a methyl ether (anisole).

Attempted ortho-bromination of the protected phenol.

Subsequent deprotection to reveal the hydroxyl group.

Another complex, multi-step approach was used to synthesize a related compound, 4-amino-2-bromo-3,6-dimethylphenol (B8744532). prepchem.com This synthesis started with 2-bromo-3,6-dimethyl-4-nitrophenol, which was then reduced to the final product, demonstrating how complex substitution patterns can be achieved through sequential reactions. prepchem.com

Advanced Synthetic Strategies and Optimization

To overcome the inherent para-selectivity in the bromination of 3,5-dimethylphenol, advanced strategies focusing on regiocontrol and the use of novel catalytic systems are being investigated.

Regioselective Bromination Techniques

Achieving regioselective ortho-bromination requires overcoming the steric hindrance at the C2/C6 positions and enhancing their reactivity relative to the C4 position. This often involves specialized reagents or catalysts that can operate through different mechanisms than simple electrophilic substitution.

A novel and potent system for the electrophilic bromination of phenols involves the combination of (diacetoxyiodo)benzene (B116549) (PIDA) and aluminum bromide (AlBr₃). rsc.orgresearchgate.net This mixture generates a highly reactive I(III)-based brominating species, PhIOAcBr, in situ. rsc.orgresearchgate.netbeilstein-archives.org The system operates under mild conditions (room temperature) and has proven effective for a wide range of aromatic substrates, including those that are sterically hindered. rsc.orgresearchgate.net

The general procedure involves dissolving PIDA in acetonitrile, adding AlBr₃, and then introducing the phenol substrate. rsc.org The reaction typically proceeds to completion within an hour. rsc.org While this method has been successfully applied to many phenols and phenol-ethers, its specific application to 3,5-dimethylphenol to selectively yield the 2-bromo isomer requires further investigation. rsc.orgresearchgate.net However, its demonstrated efficacy with sterically demanding substrates suggests it is a promising advanced strategy for achieving the desired ortho-bromination. researchgate.net

Investigation of Catalytic Systems for Enhanced Yield and Selectivity

Research into catalytic systems aims to improve reaction efficiency and, crucially, to control regioselectivity. Various catalysts have been explored for the bromination of phenols and anilines.

For instance, Lanthanum(III) nitrate (B79036) hexahydrate has been reported as an effective catalyst for the regioselective monobromination of various aniline (B41778) and phenol derivatives using liquid bromine in acetonitrile. bibliomed.org This system significantly reduces reaction times and improves yields, offering a potential avenue for optimizing the synthesis of bromophenols. bibliomed.org Similarly, the use of γ-picolinium bromochromate in acetonitrile quantitatively converts 3,5-xylenol to its para-brominated product, showcasing high efficiency but not the desired ortho-selectivity. orientjchem.org

The development of catalysts that can favor the thermodynamically less stable, sterically hindered ortho-product remains a significant area of research in synthetic organic chemistry.

Reaction Mechanisms in the Synthesis of this compound

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (SEAr) reaction, a fundamental process in organic chemistry. acs.orgmasterorganicchemistry.com This involves the substitution of a hydrogen atom on the aromatic ring of 3,5-dimethylphenol with a bromine atom.

Electrophilic Aromatic Substitution Mechanisms

The electrophilic aromatic substitution reaction for the bromination of 3,5-dimethylphenol proceeds through a well-established multi-step mechanism. masterorganicchemistry.com The reaction is initiated by the generation of a potent electrophile, typically the bromonium ion (Br⁺) or a polarized bromine molecule. This is often achieved by treating molecular bromine (Br₂) with a Lewis acid catalyst, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃). masterorganicchemistry.comrsc.org

The key steps of the mechanism are as follows:

Formation of the Electrophile: The Lewis acid polarizes the Br-Br bond, creating a more electrophilic bromine species that can be attacked by the electron-rich aromatic ring.

Nucleophilic Attack and Formation of the Sigma Complex: The π electrons of the 3,5-dimethylphenol ring act as a nucleophile, attacking the electrophilic bromine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. google.com The formation of this intermediate is typically the rate-determining step of the reaction due to the temporary loss of aromatic stabilization. google.com

Deprotonation and Restoration of Aromaticity: A weak base, such as the [FeBr₄]⁻ or [AlBr₄]⁻ complex formed in the initial step, removes a proton from the carbon atom to which the bromine has attached. masterorganicchemistry.com This restores the stable aromatic ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.

In some instances, alternative brominating agents like N-bromosuccinimide (NBS) can be employed, often in the presence of an acid catalyst, to achieve the desired substitution.

Role of Steric and Electronic Effects in Reaction Pathways

The regioselectivity of the bromination of 3,5-dimethylphenol is dictated by a combination of steric and electronic effects exerted by the substituents on the aromatic ring. nsf.govvulcanchem.com

Electronic Effects: The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The two methyl (-CH₃) groups are also activating and ortho, para-directing, albeit to a lesser extent, through an inductive effect. In 3,5-dimethylphenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para to the hydroxyl group (position 4) are all activated.

Steric Effects: Steric hindrance plays a crucial role in determining the final product distribution. nsf.govnih.gov The two methyl groups at positions 3 and 5 create significant steric bulk around the ortho positions (2 and 6). This steric hindrance can impede the approach of the electrophile to these positions. nih.gov Consequently, electrophilic attack is more likely to occur at the less sterically hindered positions.

In the case of 3,5-dimethylphenol, the positions ortho to the hydroxyl group (2 and 6) are electronically activated. However, the position between the two methyl groups is highly sterically hindered. Therefore, bromination preferentially occurs at the available ortho position, which is position 2 (or 6), leading to the formation of this compound. The para position (4) is also activated, but the directing influence of the powerful hydroxyl group often favors substitution at the ortho positions. The interplay between the strong activating effect of the hydroxyl group and the steric hindrance from the methyl groups ultimately favors the formation of this compound.

Purification and Isolation Techniques for High-Purity this compound

Following the synthesis, a crude reaction mixture is obtained which contains the desired product, unreacted starting materials, byproducts, and the catalyst. To obtain high-purity this compound, various purification and isolation techniques are employed.

Commonly used methods include:

Column Chromatography: This is a widely used technique for the separation and purification of organic compounds. rsc.org The crude product is dissolved in a suitable solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent system (eluent), often a mixture of hexane (B92381) and ethyl acetate, is used to move the components through the column at different rates based on their polarity, allowing for the separation of this compound from other compounds. rsc.org

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals of high purity, while impurities remain dissolved in the solvent.

Distillation: For liquid products, distillation under reduced pressure can be used to separate compounds based on their boiling points.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. This method offers high resolution and is capable of separating closely related compounds. researchgate.net

The choice of purification method depends on the physical state of the product (solid or liquid), the nature of the impurities, and the desired level of purity. The purity of the final product is often confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. researchgate.net

Table 1: Purification Techniques for Brominated Phenols

| Purification Technique | Principle of Separation | Typical Solvents/Mobile Phases | Application Notes |

|---|---|---|---|

| Column Chromatography | Adsorption/Partition | Hexane/Ethyl Acetate gradients rsc.org | Effective for separating compounds with different polarities. |

| Recrystallization | Differential Solubility | Ethanol-water mixtures | Suitable for solid compounds to achieve high purity. |

| Preparative HPLC | Partition/Adsorption | Acetonitrile/Water | Provides high-resolution separation for complex mixtures. researchgate.net |

| Distillation | Boiling Point Differences | Not applicable | Used for purifying liquid compounds. |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3,5 Dimethylphenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This reactivity allows for a range of derivatization reactions that are fundamental in synthetic organic chemistry.

Derivatization Reactions Involving the -OH Group

The nucleophilic character of the phenoxide ion derived from 2-Bromo-3,5-dimethylphenol is exploited in etherification and esterification reactions.

Etherification: The formation of ethers from phenols, a classic transformation known as the Williamson ether synthesis, proceeds by reacting the corresponding phenoxide with an alkyl halide. For this compound, treatment with a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) generates the 2-bromo-3,5-dimethylphenoxide ion. This intermediate can then undergo a nucleophilic substitution reaction (typically Sₙ2) with an alkylating agent like an alkyl halide (e.g., ethyl iodide) to yield the corresponding ether. The reaction of phenoxides with alkyl halides is a well-established method for preparing aryl ethers. walisongo.ac.id

Esterification: Phenols can be readily converted to esters by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, this compound can react with benzoyl chloride in the presence of a base like pyridine (B92270) or aqueous NaOH to form 2-bromo-3,5-dimethylphenyl benzoate. This type of reaction, known as the Schotten-Baumann reaction, is highly efficient for converting phenols to their corresponding esters. researchgate.net Phase-transfer catalysis has also been shown to be a particularly efficient method for the esterification of phenols, often resulting in quantitative yields in very short reaction times. researchgate.net

| Reaction Type | Reagents | Base | Typical Solvent | Expected Product |

| Etherification | Ethyl Iodide | K₂CO₃ | Acetone | 1-Bromo-2-ethoxy-3,5-dimethylbenzene |

| Esterification | Benzoyl Chloride | Pyridine | Dichloromethane (B109758) | 2-Bromo-3,5-dimethylphenyl benzoate |

This table represents expected outcomes based on general principles of organic reactivity, as specific experimental data for this compound was not found in the searched literature.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a phenol), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org The reaction results in the aminomethylation of the active hydrogen-containing substrate, producing a "Mannich base." libretexts.org

Phenols are excellent substrates for the Mannich reaction due to the activating effect of the hydroxyl group, which makes the ortho and para positions electron-rich and susceptible to electrophilic attack. The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and the amine. chemistrysteps.com This iminium ion is then attacked by the electron-rich aromatic ring of the phenol (B47542).

In the case of this compound, the potential sites for aminomethylation are the C4 and C6 positions (ortho and para to the hydroxyl group). Steric hindrance from the adjacent bromine and methyl groups at the C2 and C3 positions would likely direct the incoming aminomethyl group to the less hindered C6 position. A typical Mannich reaction would involve treating this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine, often in an alcoholic solvent. organic-chemistry.org

Although specific studies on the Mannich reaction with this compound are not prevalent in the surveyed literature, the expected major product from such a reaction is 2-Bromo-6-((dimethylamino)methyl)-3,5-dimethylphenol.

Reactivity of the Bromine Substituent

The carbon-bromine bond on the aromatic ring of this compound is a key site for transformations that form new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Substitution Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides like this compound is generally difficult. The electron-rich nature of the aromatic ring repels nucleophiles, and the reaction pathway does not have a stable intermediate unless strong electron-withdrawing groups are present ortho or para to the leaving group. libretexts.org

For a nucleophile to replace the bromine on this compound, forcing conditions are typically required, such as high temperatures and pressures, or the use of very strong bases. savemyexams.com For example, reaction with sodium hydroxide to replace the bromine with a second hydroxyl group would likely require temperatures exceeding 300°C. These conditions are often not practical for complex molecules. Therefore, direct SₙAr reactions at the bromine-substituted carbon of this compound are not a common synthetic strategy. Transition-metal-catalyzed reactions are far more prevalent and efficient for functionalizing this position.

Palladium-catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and aryl bromides are excellent substrates for these transformations. This compound is a suitable candidate for reactions such as the Suzuki-Miyaura and Heck couplings.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. beilstein-journals.org this compound can be coupled with various aryl or vinyl boronic acids to produce substituted biaryl or styrenyl phenols. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the product and regenerate the catalyst.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.net this compound can be reacted with alkenes like ethyl acrylate (B77674) or styrene (B11656) in the presence of a palladium catalyst and a base (often a hindered amine like triethylamine) to introduce a vinyl group onto the aromatic ring at the position of the bromine atom. uwindsor.ca The reaction mechanism also involves a Pd(0)/Pd(II) catalytic cycle.

The table below illustrates hypothetical examples of Suzuki and Heck reactions using this compound, with typical catalysts and conditions reported for similar aryl bromides.

| Reaction Type | Coupling Partner | Catalyst | Base | Typical Solvent | Expected Product |

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3,5-Dimethyl-[1,1'-biphenyl]-2-ol |

| Heck Reaction | Ethyl Acrylate | Pd(OAc)₂ | Et₃N | DMF | Ethyl (E)-3-(2-hydroxy-4,6-dimethylphenyl)acrylate |

This table represents expected outcomes based on general principles of palladium-catalyzed cross-coupling reactions, as specific experimental data for this compound was not found in the searched literature.

Unprecedented Rearrangement Reactions (e.g., 2,4-shift of bromo substituent in related compounds)

While specific studies detailing rearrangement reactions of this compound are not extensively documented in the literature, its structural motifs suggest a potential for such transformations, particularly under conditions that generate carbocationic intermediates or through related mechanisms observed in similar phenolic systems. A key potential pathway involves the dienone-phenol rearrangement . This type of reaction is observed when cyclohexadienones, often formed as intermediates during the electrophilic halogenation of phenols, rearrange to a stable aromatic phenol structure. wikipedia.orgpw.live

For instance, the bromination of a related compound, 2,4-dimethylphenol, initially yields 6-bromo-2,4-dimethylphenol. Further bromination can lead to the formation of a 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone intermediate. rsc.org Such dienones, under acidic conditions, can undergo a 1,2-shift of a substituent, driven by the energy gain from re-aromatization. pw.liveijrar.org In the case of a hypothetical dienone formed from this compound, a carbocation intermediate could be generated upon protonation of the carbonyl oxygen, followed by the migration of either a methyl or a bromo group. The relative migratory aptitude of these groups (the tendency of a group to migrate) determines the final product. wikipedia.orgijrar.org

The general mechanism for an acid-catalyzed dienone-phenol rearrangement proceeds as follows:

Protonation of the carbonyl oxygen of the cyclohexadienone intermediate.

Formation of a carbocation, which is stabilized by resonance.

A 1,2-shift of a substituent (e.g., an alkyl or halogen group) to an adjacent carbon.

Deprotonation to restore the aromatic ring, yielding a substituted phenol. pw.live

Another potential, though less direct, rearrangement could involve halogen migration via halonium ion intermediates, a phenomenon observed in other polyhalogenated systems under specific conditions. For example, some brominated steroids can undergo rearrangement through a cyclic bromonium ion intermediate. msu.edu While mechanistically distinct from the dienone-phenol pathway, it highlights the potential for halogen mobility in complex molecules.

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its four substituents: the hydroxyl (-OH) group, two methyl (-CH3) groups, and the bromo (-Br) group. These groups influence both the rate of reaction (activation or deactivation) and the position of attack for incoming electrophiles (regioselectivity). lumenlearning.com

Hydroxyl (-OH) group: A powerful activating group that donates electron density to the ring through resonance. It is a strong ortho-, para- director. byjus.commlsu.ac.in

Methyl (-CH3) groups: Activating groups that donate electron density through an inductive effect and hyperconjugation. They are also ortho-, para- directors. libretexts.org

Bromo (-Br) group: A deactivating group due to its electron-withdrawing inductive effect. However, due to resonance donation from its lone pairs, it is an ortho-, para- director. libretexts.orglibretexts.org

In this compound, the substituents occupy positions 2, 3, and 5. The available positions for further substitution are C4 and C6. The cumulative effect of the existing groups determines the preferred site of electrophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of phenols, which are highly susceptible to this type of reaction due to the electron-rich nature of the aromatic ring. byjus.com The directing effects of the substituents on this compound are crucial for predicting reaction outcomes.

Attack at C4 (para to the -OH group): This position is strongly favored by the hydroxyl group's para-directing effect. It is also meta to the C5-methyl group and ortho to the C3-methyl group.

Attack at C6 (ortho to the -OH group): This position is favored by the hydroxyl group's ortho-directing effect and the C5-methyl group's ortho-directing effect. However, it is adjacent to the bulky bromine atom at C2, which may introduce steric hindrance.

The powerful activating and directing effect of the hydroxyl group is expected to dominate. Therefore, electrophilic substitution is predicted to occur primarily at the C4 and C6 positions. The distribution of products would depend on the specific electrophile and reaction conditions, with steric hindrance potentially reducing the yield of the C6 isomer.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

| Nitration | NO₂+ | 2-Bromo-3,5-dimethyl-4-nitrophenol and 2-Bromo-3,5-dimethyl-6-nitrophenol | The -OH group strongly directs ortho- and para-. The C4 position is electronically favored and less sterically hindered. |

| Halogenation (e.g., Bromination) | Br+ | 2,4-Dibromo-3,5-dimethylphenol | The para- position (C4) is highly activated by the -OH group. Further substitution might occur depending on conditions. |

| Sulfonation | SO₃ | 3-Bromo-2,6-dimethylphenol-4-sulfonic acid | Sulfonation is often reversible and sensitive to temperature; the thermodynamically more stable para- product is typically favored. |

| Friedel-Crafts Alkylation | R+ | Likely complex mixture/low yield | Phenols are poor substrates for Friedel-Crafts reactions as the Lewis acid catalyst can coordinate with the hydroxyl group. |

Oxidative Coupling and Polymerization Studies

Phenols, particularly 2,6-disubstituted phenols, are important monomers for the synthesis of poly(phenylene oxide) (PPO) resins via oxidative coupling polymerization. uc.edumdpi.com This class of polymers is valued for its excellent thermal stability and chemical resistance. The reaction typically involves a copper-amine catalyst and oxygen as the oxidant. uc.eduacs.org

This compound, being a substituted phenol, has the potential to undergo similar reactions. The oxidative coupling process involves the formation of phenoxy radicals, which can then couple in several ways:

C-O Coupling: Coupling between a carbon atom of one ring and the oxygen atom of another, leading to the desired ether linkages for PPO formation.

C-C Coupling: Coupling between two carbon atoms (typically at the para position) can also occur, leading to byproducts like diphenoquinones. uc.edu

The presence of substituents influences the polymerization process. While bulky ortho groups like tert-butyl can hinder polymer formation and favor diphenoquinone (B1195943) production, smaller groups like methyl or bromo generally allow for high yields of the polymer. uc.edu Therefore, this compound could serve as a monomer to produce functionalized PPO. The resulting polymer would contain bromine atoms, which could impart properties such as flame retardancy or provide sites for further chemical modification. Research on the polymerization of related brominated phenols, such as 4-bromo-2,6-dimethylphenol, has demonstrated the feasibility of incorporating halogens into the PPO backbone. google.comacs.org

Mechanistic Studies of this compound Reactions

Elucidating the precise mechanisms of the reactions involving this compound requires a combination of computational and experimental techniques.

Computational Chemistry for Reaction Pathway Elucidation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. researchgate.net Although specific DFT studies on this compound are scarce, the methodology can be applied to understand its reactivity. Such studies can provide detailed insights into:

Electron Distribution: Calculating the electron density and electrostatic potential maps to identify the most nucleophilic sites on the aromatic ring, thus predicting the regioselectivity of electrophilic attack. researchgate.netsemanticscholar.org

Reaction Energetics: Determining the activation energies (Ea) and reaction enthalpies (ΔH) for different pathways, such as electrophilic attack at C4 versus C6. The path with the lower activation energy is kinetically favored. ijrar.org

Transition State Analysis: Modeling the geometry of transition states for key steps, like the formation of the sigma complex in EAS or the 1,2-shift in a dienone-phenol rearrangement. This helps to understand the structural and electronic factors that control the reaction rate and selectivity. ijrar.org

For example, a DFT study could compare the stability of the carbocation intermediates formed during the nitration of this compound. The relative energies of the intermediates resulting from attack at the C4 and C6 positions would provide a theoretical basis for the observed product distribution.

Table 2: Application of Computational Chemistry to Study Reactivity

| Parameter Studied | Computational Method | Insights Gained |

| Ground State Properties | DFT (e.g., B3LYP/6-31G*) | Atomic charges, bond lengths, HOMO/LUMO energies, predicting sites of reactivity. |

| Reaction Pathways | Transition State Searching (e.g., QST2/QST3) | Geometry and energy of transition states, activation barriers for competing pathways. |

| Intermediate Stability | Geometry Optimization & Frequency Calculation | Relative energies of intermediates (e.g., sigma complexes, carbocations), confirming their stability. |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2-Bromo-3,5-dimethylphenol reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, the hydroxyl proton, and the methyl protons each resonate at characteristic chemical shifts, providing a fingerprint of the molecule's proton environment. The integration of these signals confirms the number of protons of each type, while the splitting patterns, or multiplicities, indicate the number of neighboring protons.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.8 - 7.2 | Singlet/Doublet | 2H |

| Hydroxyl OH | 4.5 - 5.5 | Singlet (broad) | 1H |

| Methyl CH₃ | 2.2 - 2.4 | Singlet | 6H |

This is a representative table; actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment, allowing for the elucidation of the carbon skeleton.

| Carbon Type | Chemical Shift (δ, ppm) |

| C-OH | 150 - 155 |

| C-Br | 110 - 115 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-H | 120 - 130 |

| Methyl CH₃ | 20 - 25 |

This is a representative table; actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together fragments of the molecule by showing which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This provides a direct link between the ¹H and ¹³C NMR spectra, confirming which protons are bonded to which carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments to build the complete structure.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure of this compound, confirming the arrangement of the bromine atom, the hydroxyl group, and the two methyl groups on the phenolic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the hydroxyl (O-H) group and the aromatic ring.

The O-H stretching vibration appears as a broad band in the region of 3200-3600 cm⁻¹, which is characteristic of a hydrogen-bonded hydroxyl group in a phenol (B47542).

The C-O stretching vibration of the phenol is typically observed in the 1200-1260 cm⁻¹ region.

Absorptions corresponding to C-H stretching in the aromatic ring and the methyl groups are found around 2850-3100 cm⁻¹.

The C=C stretching vibrations within the aromatic ring give rise to peaks in the 1450-1600 cm⁻¹ region.

The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, below 1000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| C-H (aromatic/methyl) | 2850 - 3100 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (phenol) | 1200 - 1260 |

| C-Br | Below 1000 |

This is a representative table of characteristic IR absorption ranges.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a methyl group, or the entire hydroxyl group, leading to the formation of characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing aromatic compounds like this compound. The absorption of UV radiation by the molecule provides insights into its electronic transitions. The chromophore in this case is the substituted benzene (B151609) ring.

Table 1: UV-Vis Absorption Data for 3,5-dimethylphenol (B42653) (Data is for the parent compound and serves as a reference)

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol (B145695) | ~274 | ~1400 |

| Ethanol | ~279 | ~1300 |

This interactive data table is based on data available for 3,5-dimethylphenol. The presence of a bromine atom in this compound is anticipated to cause shifts in these absorption maxima.

Thermal Analysis Techniques (e.g., TG, DTG) for Intercalation and Decomposition Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are instrumental in understanding the thermal stability and decomposition behavior of this compound. These methods are also employed to study the behavior of the compound when intercalated into layered materials.

Decomposition Studies:

The thermal decomposition of halogenated organic compounds often proceeds in multiple stages. For this compound, the decomposition process in an inert atmosphere is expected to involve the initial cleavage of the C-Br bond, followed by the degradation of the phenolic ring structure at higher temperatures. The presence of bromine can influence the thermal stability, and the decomposition products may include brominated and non-brominated volatile organic compounds.

In a typical TGA analysis, the sample is heated at a constant rate, and the mass loss is recorded as a function of temperature. The DTG curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps in identifying the temperatures at which the decomposition is most rapid. While specific TGA/DTG data for this compound is not published, a hypothetical decomposition profile based on similar brominated phenolic compounds would likely show initial mass loss corresponding to the loss of the bromine atom, followed by the decomposition of the organic moiety.

Table 2: Representative Thermal Decomposition Stages for a Brominated Phenolic Compound (This table is illustrative and based on the general behavior of similar compounds)

| Decomposition Stage | Temperature Range (°C) | Major Mass Loss Event |

| 1 | 200 - 350 | Loss of Bromine and initial fragmentation |

| 2 | 350 - 600 | Decomposition of the aromatic ring |

This interactive data table illustrates a potential thermal decomposition profile for a compound like this compound.

Intercalation Studies:

Phenolic compounds can be intercalated into the galleries of layered materials such as clays (B1170129) or layered double hydroxides. Thermal analysis is a key method to study the stability and decomposition of these intercalated materials. The confinement of this compound within the interlayer space can significantly alter its thermal decomposition behavior compared to the bulk compound. The interactions between the guest molecule and the host layers can lead to an increase in thermal stability. TGA and DTG can be used to determine the amount of intercalated phenol and to study the temperature at which it is released or decomposes.

Computational Chemistry and Theoretical Studies of 2 Bromo 3,5 Dimethylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of molecules. For 2-Bromo-3,5-dimethylphenol, DFT calculations allow for a detailed analysis of its fundamental chemical characteristics.

DFT calculations provide a comprehensive picture of the electronic structure of this compound. The geometry of the molecule is optimized to find its lowest energy conformation, which serves as the basis for all other calculations. The presence of different substituents on the phenol (B47542) ring—an electron-withdrawing bromine atom and two electron-donating methyl groups—creates a complex electronic environment. The hydroxyl group also strongly influences the electronic distribution through resonance and inductive effects.

Conceptual DFT can be employed to predict global and local reactivity descriptors. researchgate.net These descriptors help in understanding the molecule's chemical behavior. For instance, the calculations can identify which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. This information is vital for predicting the metabolic pathways of the compound or its interactions with biological macromolecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its intermolecular interaction patterns. libretexts.org An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values.

For this compound, the MEP map would be expected to show:

Negative Regions (Red): These areas correspond to high electron density and are prone to electrophilic attack. The most negative potential is typically located around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. researchgate.netresearchgate.net The π-system of the aromatic ring also contributes to the negative potential.

Positive Regions (Blue): These regions have a lower electron density and are susceptible to nucleophilic attack. A strong positive potential is expected on the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

Neutral Regions (Green): These areas have an electrostatic potential close to zero.

Notably, halogen atoms like bromine can exhibit a region of positive electrostatic potential on their outermost surface, opposite to the C-Br bond, known as a "sigma-hole." researchgate.net This feature allows the bromine atom to act as a halogen bond donor, an interaction that can be significant in molecular recognition and binding to biological targets.

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and kinetic stability. mdpi.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. For phenolic compounds, the HOMO is typically distributed over the aromatic ring and the oxygen atom of the hydroxyl group.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is generally delocalized over the entire molecule's carbon framework.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. irjweb.com

The reactivity of this compound can be analyzed using these parameters. The HOMO-LUMO gap provides insight into its potential to participate in charge-transfer interactions, which are fundamental to many biological processes.

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| EHOMO | -6.3 to -6.0 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.9 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.1 to 4.6 | Indicates chemical reactivity and stability. A larger gap suggests higher stability. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR are computational modeling methods that correlate the structural or property descriptors of a set of compounds with their biological activities or toxicities. nih.gov These models are widely used in environmental science and toxicology to predict the effects of chemicals, reducing the need for extensive animal testing. uninsubria.it

QSAR/QSTR models are powerful tools for predicting the potential hazards of chemicals like brominated phenols. uninsubria.it The toxicity of various phenol derivatives has been successfully modeled against aquatic organisms such as Tetrahymena pyriformis. jmaterenvironsci.com By developing a mathematical relationship between molecular descriptors and observed toxicity, these models can estimate the toxicity of new or untested compounds.

The biological activity and toxicity of this compound can be predicted by inputting its calculated molecular descriptors into established QSAR/QSTR models for substituted phenols. The models for halogenated phenols are particularly relevant, as they account for the specific electronic and steric effects of halogen substituents. imist.ma Such predictions are crucial for prioritizing chemicals for further experimental testing and for environmental risk assessment.

The foundation of any QSAR/QSTR model is the correlation between molecular descriptors and experimental data. mdpi.com Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be categorized into several classes. For a molecule like this compound, these descriptors are calculated and used to build a predictive model.

Commonly used descriptor classes include:

Physicochemical Descriptors: These describe properties like the octanol-water partition coefficient (logP), which is crucial for predicting a chemical's environmental fate and bioavailability.

Constitutional Descriptors: These are simple counts of atoms, bonds, rings, or molecular weight.

Topological Descriptors: These are numerical representations of molecular branching and shape.

Quantum-Chemical Descriptors: Derived from computational methods like DFT, these include HOMO and LUMO energies, dipole moment, and charges on individual atoms. mdpi.com

Studies on phenol derivatives have shown that their toxicity can be effectively predicted using a combination of these descriptors. jmaterenvironsci.com For example, models often find strong correlations between toxicity and descriptors related to hydrophobicity (logP), molecular size (molar volume), and electronic properties (HOMO/LUMO energies). imist.ma

| Descriptor Class | Specific Descriptor Example | Relevance to Toxicity |

|---|---|---|

| Physicochemical | logP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, affecting absorption and bioavailability. |

| Constitutional | Molecular Weight (MW) | Relates to the overall size of the molecule. |

| Physicochemical | Molar Refractivity (MR) | Describes molecular volume and polarizability. jmaterenvironsci.com |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule. |

| Quantum-Chemical | EHOMO (Energy of HOMO) | Relates to the molecule's potential to act as an electron donor in reactions. |

| Quantum-Chemical | ELUMO (Energy of LUMO) | Relates to the molecule's potential to act as an electron acceptor. |

| Quantum-Chemical | Absolute Hardness (η) | Measures resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Conformational Analysis:

The presence of the hydroxyl and two methyl groups, along with the bromine atom, on the phenol ring suggests the possibility of different rotational conformations (rotamers). The orientation of the hydroxyl hydrogen and the rotation of the methyl groups are key conformational variables. MD simulations could be employed to explore the potential energy surface of this compound and identify the most stable conformers in different environments (e.g., in a vacuum, in aqueous solution, or in a nonpolar solvent). By simulating the molecule's trajectory over nanoseconds or longer, one could determine the relative populations of different conformers and the energy barriers for interconversion between them.

Intermolecular Interactions:

MD simulations are particularly well-suited for studying how this compound interacts with other molecules. For instance, simulations in a water box could reveal the nature of hydrogen bonding between the phenolic hydroxyl group and surrounding water molecules, as well as weaker interactions involving the bromine atom and methyl groups. The bromine atom, with its potential for halogen bonding, could be a site of specific directional interaction with electron-donating species.

A hypothetical MD simulation could provide data such as radial distribution functions (RDFs) to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. The table below illustrates the type of data that could be generated from such a simulation to describe the hydration shell around the molecule.

| Atom/Group in this compound | Interacting Solvent Atom (Water) | First Solvation Shell Peak (Å) | Coordination Number |

|---|---|---|---|

| Hydroxyl Hydrogen (H-O) | Oxygen (O) | 1.8 | 1-2 |

| Hydroxyl Oxygen (O-H) | Hydrogen (H) | 2.7 | 2-3 |

| Bromine (Br) | Hydrogen (H) | 3.5 | 4-5 |

Such simulations would be invaluable for understanding the behavior of this compound in biological systems, where interactions with proteins or membranes are crucial for its activity and fate.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and intrinsic properties of a molecule. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy levels, and electron distribution.

For the broader class of bromophenols, DFT calculations at the B3LYP/6-311G++(d,p) level have shown that molecular structures and properties are significantly influenced by factors such as intramolecular hydrogen bonding, steric effects, and the inductive effects of the bromine substituents. nih.gov Systematic trends have been observed with an increasing number of bromine substitutions, including an increase in the O-H bond length and a decrease in the C-O bond length. nih.gov

In the case of this compound, the bromine atom at the ortho position and the methyl groups at the meta positions will collectively influence the molecule's properties. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl groups will impact the electron density of the aromatic ring and the acidity of the phenolic proton.

Ab initio calculations could provide optimized geometrical parameters, such as bond lengths and angles, for this compound. Furthermore, they can be used to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.

The following table presents hypothetical but representative data that would be expected from a DFT calculation on this compound, based on trends observed for other substituted phenols.

| Calculated Property | Hypothetical Value |

|---|---|

| Optimized Bond Length (C-Br) | 1.90 Å |

| Optimized Bond Length (O-H) | 0.97 Å |

| Optimized Bond Angle (C-C-Br) | 121° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

These theoretical calculations are crucial for rationalizing the reactivity of this compound and for designing new molecules with desired properties. The insights gained from both molecular dynamics simulations and ab initio calculations provide a comprehensive understanding of this compound at the molecular level.

Applications and Potential in Advanced Organic Synthesis

2-Bromo-3,5-dimethylphenol as a Building Block in Complex Molecule Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be pieced together to create more complex structures. This compound fits this description perfectly, offering multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. The hydroxyl group can undergo reactions such as etherification and esterification, while the bromine atom is a key handle for a wide array of powerful cross-coupling reactions. This dual functionality allows chemists to incorporate the dimethylphenol moiety into larger molecules with precision.

Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final active pharmaceutical ingredient (API). The synthesis of chemical drugs is highly dependent on the availability of high-quality and versatile intermediates. Brominated phenols are a class of compounds frequently utilized in the synthesis of pharmaceuticals due to their ability to participate in reactions that build molecular complexity.

The structure of this compound contains key features that make it a promising candidate for creating pharmaceutical intermediates. The bromine atom can be readily substituted or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach various other molecular fragments. The phenolic hydroxyl group can be modified to form ethers or esters, which are common functional groups in drug molecules. This versatility allows for the systematic construction of complex scaffolds found in a range of therapeutic agents.

Similar to the pharmaceutical industry, the development of new agrochemicals, such as herbicides, insecticides, and fungicides, relies on the synthesis of novel molecular structures. Phenolic and halogenated aromatic compounds are prevalent motifs in many commercially successful agrochemicals. The inherent functionalities of this compound make it a plausible precursor for agrochemical intermediates. The lipophilicity imparted by the dimethyl groups, combined with the reactive sites of the bromo and hydroxyl functions, provides a scaffold that can be elaborated to target specific biological pathways in pests or weeds.

Specialty chemicals are produced for specific, performance-enhancing applications and include a diverse range of molecules like antioxidants, flame retardants, and polymer additives. Substituted phenols are crucial in the synthesis of these materials. For instance, derivatives of 3,5-dimethylphenol (B42653) are used to create functionalized molecules for modifying polymers. One example involves using bis(3,5-dimethyl-4-hydroxyphenyl)-methane in the redistribution of poly(2,6-dimethyl-1,4-phenylene ether) (PPE) to create telechelic polymers, which are polymers with reactive end-groups. tue.nl

This compound can serve as a precursor to such specialty chemicals. The bromine atom allows for coupling reactions to form biphenyl (B1667301) structures or other linkages essential for high-performance polymers and electronic chemicals. sararesearch.com The phenolic group can be used to synthesize antioxidants or stabilizers for polymeric materials.

| Application Area | Role of this compound | Key Reactions Involved |

| Pharmaceuticals | Precursor to complex drug scaffolds | Suzuki, Buchwald-Hartwig, Etherification |

| Agrochemicals | Building block for active ingredients | Cross-coupling, Derivatization |

| Specialty Chemicals | Monomer or modifier for polymers | Polymerization, Coupling Reactions |

| Polymers | Precursor to polymer additives | Synthesis of antioxidants/stabilizers |

Derivatization for Novel Compound Libraries

A compound library is a collection of distinct chemical compounds used in high-throughput screening for drug discovery and material science. The creation of these libraries often relies on a common molecular scaffold that can be systematically modified, a process known as derivatization. This compound is an excellent scaffold for generating such libraries due to its two distinct reactive sites.

The hydroxyl and bromo groups on the this compound ring can be selectively targeted to create a wide array of derivatives. The phenolic -OH group is nucleophilic and can be readily alkylated or acylated. The bromine atom, positioned on the aromatic ring, is a versatile handle for modern cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This orthogonality allows for the systematic and predictable synthesis of new molecules with tailored properties. For example, novel bromophenol compounds can be synthesized and subsequently evaluated for their biological activity, such as the inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com

| Functional Group | Reaction Type | Reagents / Catalysts | Resulting Functionality |

| Hydroxyl (-OH) | O-Alkylation | Alkyl halide, Base | Ether (-OR) |

| O-Acylation | Acyl chloride, Base | Ester (-OCOR) | |

| Williamson Ether Synthesis | Alkyl halide, Base | Ether (-OR) | |

| Bromo (-Br) | Suzuki Coupling | Boronic acid, Pd catalyst | Aryl/Alkyl group |

| Buchwald-Hartwig | Amine, Pd catalyst | Amino group (-NR2) | |

| Sonogashira Coupling | Alkyne, Pd/Cu catalyst | Alkyne group | |

| Stille Coupling | Organostannane, Pd catalyst | Aryl/Alkyl/Vinyl group | |

| Grignard Formation | Magnesium (Mg) | Grignard Reagent (-MgBr) |

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. tulane.edu this compound is a valuable precursor for synthesizing various heterocyclic systems.

The phenolic hydroxyl group can act as a nucleophile in ring-forming reactions. For instance, it can be used in syntheses leading to oxygen-containing heterocycles like benzofurans or chromenes. The bromine atom is particularly useful for constructing nitrogen, sulfur, or phosphorus-containing heterocycles through palladium-catalyzed coupling reactions. For example, intramolecular or intermolecular coupling with amines or thiols can lead to the formation of fused ring systems or the attachment of heterocyclic moieties to the phenol (B47542) ring. The Suzuki cross-coupling reaction, for instance, is a powerful and convenient method for C–C bond formation and is widely used to synthesize thiophene (B33073) derivatives and other heterobiaryls. researchgate.netresearchgate.net This same methodology can be applied using this compound to create complex heterocyclic structures.

Thiophene Derivatives

Thiophene rings are significant structural motifs in pharmaceuticals and materials science. ijprajournal.com The synthesis of thiophene derivatives is a well-established field in organic chemistry, with several named reactions defining the primary routes to these compounds. Common methods include the Paal-Knorr thiophene synthesis from 1,4-dicarbonyl compounds and a sulfur source, and the Gewald reaction, which produces 2-aminothiophenes. pharmaguideline.comorganic-chemistry.org

Despite the versatility of these methods, a review of the scientific literature did not yield specific examples of "this compound" being used as a direct precursor for the synthesis of thiophene derivatives. The existing methodologies typically rely on acyclic precursors or other functionalized heterocyclic starting materials.

Table 1: Common Synthetic Routes to Thiophene Derivatives

| Synthesis Method | Precursors | Reagents | Description |

|---|---|---|---|

| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent | Condensation reaction involving heating with a sulfurizing agent. |

| Gewald Aminothiophene Synthesis | α-Active methylene (B1212753) ketone or aldehyde, α-cyanoester, elemental sulfur | Base (e.g., morpholine, triethylamine) | A multi-component reaction that yields highly substituted 2-aminothiophenes. |

| Fiesselmann Thiophene Synthesis | Thioglycolic acid, α,β-acetylenic esters | Base | A condensation reaction that produces 3-hydroxy-2-thiophenecarboxylic acid derivatives. |

| Hinsberg Thiophene Synthesis | Diethyl thiodiglycolate, α-dicarbonyl compound | Strong base (e.g., sodium ethoxide) | Condensation reaction leading to the formation of a thiophene dicarboxylate. |

Oxazole (B20620) Derivatives

Oxazoles are another class of five-membered heterocyclic compounds prevalent in many biologically active molecules. The synthesis of the oxazole ring can be achieved through various pathways, most notably the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis. The Robinson-Gabriel method involves the cyclodehydration of 2-acylaminoketones, while the van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a reaction with an aldehyde.

A thorough search of scientific databases and chemical literature did not reveal any documented instances of "this compound" being employed as a starting material for the synthesis of oxazole derivatives. Synthetic strategies for oxazoles typically commence with precursors that can more readily form the C-O and C=N bonds of the heterocyclic ring.

Table 2: Principal Methods for Oxazole Synthesis

| Synthesis Method | Precursors | Reagents | Description |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Dehydrating agents (e.g., H₂SO₄, POCl₃) | Intramolecular cyclization and dehydration to form 2,5-disubstituted oxazoles. |

| van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | A [3+2] cycloaddition reaction that forms the oxazole ring, yielding 5-substituted oxazoles. |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | Condensation reaction between a cyanohydrin and an aldehyde. |

| Bredereck Reaction | α-Haloketones, Amides | Heat | A method for synthesizing 2,4-disubstituted oxazoles. |

Benzofuran (B130515) Synthesis via Substituent Migration

The synthesis of highly substituted benzofurans can be accomplished through a unique pathway involving a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement followed by substituent migration. This methodology has been reported for the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of an activating agent like trifluoroacetic anhydride (B1165640) (TFAA).

The proposed mechanism involves the initial formation of a sulfonium (B1226848) intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. This is followed by the migration of a substituent on the aromatic ring, leading to the formation of a rearranged benzofuran product. For instance, the reaction of 2,6-dimethylphenol (B121312) has been shown to yield 4,7-dimethyl-substituted benzofurans through this pathway. Similarly, starting with 2,5-dimethylphenol (B165462) can result in a mixture of benzofuran isomers, including those formed via methyl group migration.

While this synthetic strategy is established for other substituted phenols, its direct application to "this compound" has not been specifically detailed in the reviewed scientific literature. The substitution pattern of the phenol is a critical factor in directing the course of the rearrangement and migration steps. The presence of a bromine atom at the 2-position and methyl groups at the 3- and 5-positions would be expected to influence the regiochemical outcome of such a reaction.

Table 3: Reaction Components for Benzofuran Synthesis via Substituent Migration

| Component | Example Compound | Role in Reaction |

|---|---|---|

| Phenol Substrate | 2,6-Dimethylphenol | Provides the benzene (B151609) ring and phenolic oxygen for the benzofuran core. |

| Alkynyl Sulfoxide (B87167) | Phenyl ethynyl (B1212043) sulfoxide | Reacts with the phenol to initiate the researchgate.netresearchgate.net-sigmatropic rearrangement. |

| Activating Agent | Trifluoroacetic anhydride (TFAA) | Activates the sulfoxide for reaction with the phenol. |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Provides an inert medium for the reaction. |

Environmental Fate and Degradation Pathways of Bromophenols

Environmental Persistence and Mobility of Phenolic Compounds